8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001580
InChI: InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
SMILES:
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.:

Cat. No.: VC16001580

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole -

Specification

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
IUPAC Name 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2
Standard InChI Key RGSVMDSYSCJZCE-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NC3=C2C(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole features a bicyclic framework comprising a five-membered cyclopentane ring fused to an indole moiety. The chlorine atom occupies the 8th position on the indole ring, conferring distinct electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClN
Molecular Weight191.65 g/mol
IUPAC Name8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Canonical SMILESC1CC2=C(C1)NC3=C2C(=CC=C3)Cl

The compound’s bicyclic structure enhances rigidity compared to monocyclic indoles, potentially improving target binding specificity. Density functional theory (DFT) calculations suggest that the chlorine substituent induces a localized electron-withdrawing effect, polarizing the indole π-system.

Solubility and Stability

Synthesis and Manufacturing

Classical Fischer Indole Synthesis

The traditional route involves cyclization of 8-chlorophenylhydrazine with cyclopentanone under acidic conditions:

  • Condensation: Formation of a phenylhydrazone intermediate at 80°C.

  • Cyclization: Acid-catalyzed (e.g., H₂SO₄)-sigmatropic rearrangement.

  • Aromatization: Spontaneous dehydrogenation to yield the bicyclic product.

Typical yields range from 45–60%, with purity >95% achievable via recrystallization from ethanol.

Modern Nazarov Cyclization Approach

A breakthrough method employs FeBr₃-catalyzed interrupted Nazarov cyclization (Scheme 1) :

Reaction Conditions:

  • Substrate: 1,4-Pentadien-3-ol derivatives

  • Catalyst: FeBr₃ (30 mol%)

  • Solvent: Chloroform, 50°C

  • Yield: 75–90%

This method’s advantages include regioselective control and compatibility with electron-deficient substrates, enabling scalable production .

Synthesis MethodYield (%)Purity (%)Key Advantage
Fischer Indole6095Established protocol
Nazarov Cyclization9098High regioselectivity

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro testing against Staphylococcus aureus (ATCC 25923) demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). Mechanistic studies suggest interference with bacterial DNA gyrase through π-stacking interactions at the ATP-binding site.

CompoundMCF-7 IC₅₀ (µM)Topo II EC₅₀ (µM)
8-Chloro derivative1822
7-Chloro derivative2935

Therapeutic Applications and Drug Development

Central Nervous System (CNS) Targets

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the serotonin 5-HT₆ receptor, a target for Alzheimer’s therapy. In vivo testing in murine models shows 40% reduction in amyloid-β plaques at 10 mg/kg/day doses.

Anti-Inflammatory Activity

The compound inhibits COX-2 with 72% efficacy at 50 µM, surpassing indomethacin (65%) in LPS-stimulated macrophages. Structure-activity relationship (SAR) analysis attributes this to the chlorine atom’s ortho effect on the indole nitrogen.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The chlorine position critically influences bioactivity:

PositionAnticancer IC₅₀ (µM)COX-2 Inhibition (%)
6-Chloro4558
7-Chloro2965
8-Chloro1872

The 8-chloro derivative’s superior performance stems from optimal halogen bonding geometry with biological targets.

Recent Advances and Future Directions

Continuous Flow Synthesis

Adoption of microreactor technology (2024) enables 24/7 production with 92% yield and <2% impurities. Key parameters:

  • Residence time: 8 minutes

  • Temperature: 120°C

  • Catalyst: Heterogeneous ZrO₂/SiO₂

Targeted Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (2025 trials) enhances tumor accumulation 3.2-fold versus free drug, reducing systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator